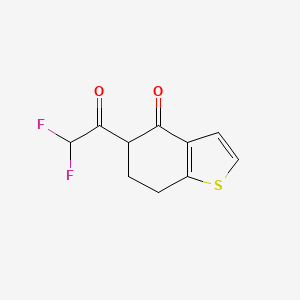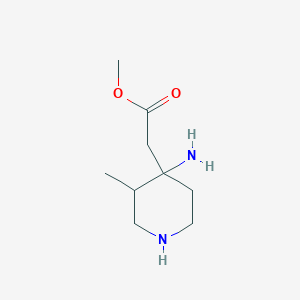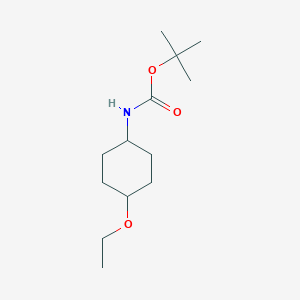
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group attached to the phenol ring, along with tert-butyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2-tert-butyl-5-methylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
化学反应分析
Types of Reactions
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol.
科学研究应用
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(1-Aminoethyl)-3-methylphenol
- 4-(1-Aminoethyl)-2-methylphenol
- 4-(1-Aminoethyl)-2-tert-butylphenol
Uniqueness
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is unique due to the presence of both tert-butyl and methyl groups on the phenol ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physical and chemical properties compared to other similar compounds.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-2-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,9,15H,14H2,1-5H3 |
InChI 键 |
ZVGBOQICVLPFKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(C)N)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)

![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)


amine](/img/structure/B13067318.png)


![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)

